- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,

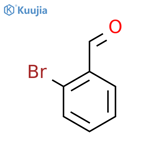

Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

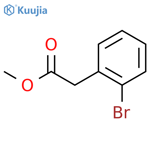

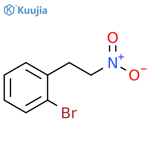

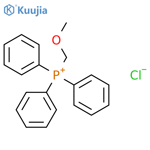

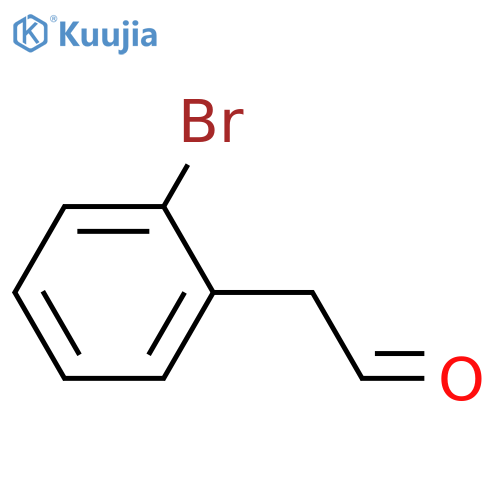

2-(2-bromophenyl)acetaldehyde structure

Nome del prodotto:2-(2-bromophenyl)acetaldehyde

Numero CAS:96557-30-1

MF:C8H7BrO

MW:199.044581651688

MDL:MFCD02261726

CID:860335

PubChem ID:11424180

2-(2-bromophenyl)acetaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(2-bromophenyl)acetaldehyde

- (2-Bromophenyl)acetaldehyde

- 1-Bromo-2-(formylmethyl)benzene

- 2-Bromobenzeneacetaldehyde

- Benzeneacetaldehyde,2-bromo

- 2-Bromobenzeneacetaldehyde (ACI)

- Benzeneacetaldehyde, 2-bromo-

- 96557-30-1

- F8883-7724

- DB-080430

- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;

- A1-15200

- 2-(2-bromophenyl) acetaldehyde

- SCHEMBL166137

- 2-(2-bromophenyl)acetaldehyde, AldrichCPR

- EN300-123468

- (2-Bromo-phenyl)-acetaldehyde

- AXBFWAWZAFWFQW-UHFFFAOYSA-N

- Z1183459130

- BS-50570

- DTXSID20465415

- (2-Bromophenyl)acetaldehyde, >90%

- W16824

- AKOS013283562

- CS-0038248

- 2-bromophenyl acetaldehyde

-

- MDL: MFCD02261726

- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2

- Chiave InChI: AXBFWAWZAFWFQW-UHFFFAOYSA-N

- Sorrisi: O=CCC1C(Br)=CC=CC=1

Proprietà calcolate

- Massa esatta: 197.96800

- Massa monoisotopica: 197.96803g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 114

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2

- Superficie polare topologica: 17.1Ų

Proprietà sperimentali

- Densità: 1.466

- Punto di ebollizione: 262.1 °C at 760 mmHg

- Punto di infiammabilità: 95.8 °C

- PSA: 17.07000

- LogP: 2.19050

2-(2-bromophenyl)acetaldehyde Informazioni sulla sicurezza

- Codice categoria di pericolo: 22

-

Identificazione dei materiali pericolosi:

2-(2-bromophenyl)acetaldehyde Dati doganali

- CODICE SA:2913000090

- Dati doganali:

Codice doganale cinese:

2913000090Panoramica:

291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%

2-(2-bromophenyl)acetaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123468-10.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 10.0g |

$4007.0 | 2025-03-21 | |

| Life Chemicals | F8883-7724-10g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 10g |

$3850.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1054509-1g |

Benzeneacetaldehyde, 2-bromo- |

96557-30-1 | 95+% | 1g |

$505 | 2024-06-06 | |

| TRC | B684925-250mg |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 250mg |

$ 178.00 | 2023-09-08 | ||

| Life Chemicals | F8883-7724-1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 1g |

$480.0 | 2023-11-21 | |

| TRC | B684925-2.5g |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 2.5g |

$ 1384.00 | 2023-09-08 | ||

| Alichem | A019110678-25g |

(2-Bromophenyl)acetaldehyde |

96557-30-1 | 95% | 25g |

$2556.72 | 2023-08-31 | |

| Enamine | EN300-123468-1.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1.0g |

$495.0 | 2025-03-21 | |

| Enamine | EN300-123468-0.1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 0.1g |

$171.0 | 2025-03-21 | |

| Enamine | EN300-123468-1000mg |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1000mg |

$495.0 | 2023-10-02 |

2-(2-bromophenyl)acetaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Riferimento

- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469

Metodo di produzione 3

Condizioni di reazione

Riferimento

- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

Riferimento

- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

Riferimento

- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

Riferimento

- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt

Riferimento

- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt

Riferimento

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene

Riferimento

- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

Riferimento

- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Dichloromethane

Riferimento

- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt

1.2 1 h, rt

1.2 1 h, rt

Riferimento

- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

Riferimento

- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),

Metodo di produzione 14

Condizioni di reazione

1.1 180 - 250 °C

Riferimento

- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran , Water

Riferimento

- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt

Riferimento

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

2-(2-bromophenyl)acetaldehyde Raw materials

- (Methoxy)methyltriphenylphosphonium Chloride

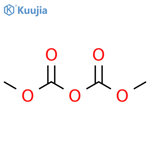

- methoxycarbonyl methyl carbonate

- Methyl 2-(2-bromophenyl)acetate

- 2-Bromobenzaldehyde

- 3-(2-Bromophenyl)oxirane-2-carboxylic acid

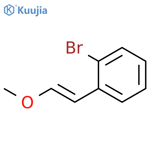

- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)

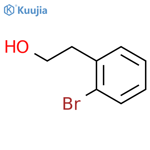

- 2-(2-bromophenyl)ethan-1-ol

- Benzene, 1-bromo-2-(2-nitroethyl)-

2-(2-bromophenyl)acetaldehyde Preparation Products

2-(2-bromophenyl)acetaldehyde Letteratura correlata

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

96557-30-1 (2-(2-bromophenyl)acetaldehyde) Prodotti correlati

- 191724-14-8(4-(3-Chloro-4-methylphenyl)phenol)

- 649553-07-1(4-(4-(Hydroxymethyl)phenoxy)phthalonitrile)

- 1393566-50-1(2-Bromo-4-chloro-6-fluoropyridine)

- 1227599-54-3(2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde)

- 1164283-25-3({1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}methanol)

- 2137718-88-6(Furo[2,3-e]-1,3-benzodioxole-7-carboxylic acid, 6,7-dihydro-, methyl ester)

- 899949-55-4(N-2-({7-chloro-3-3-(trifluoromethyl)phenyl-1,2,3triazolo1,5-aquinazolin-5-yl}amino)ethylacetamide)

- 139988-06-0(7-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane])

- 1206979-63-6(Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate)

- 627833-67-4(N-benzyl-N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):202.0/469.0